molecular formula C28H28N2O3 B3321290 (S)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)-2-oxoethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide CAS No. 133034-07-8

(S)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)-2-oxoethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide

Número de catálogo: B3321290
Número CAS: 133034-07-8
Peso molecular: 440.5 g/mol
Clave InChI: CDSQQCASGRQGNT-XMMPIXPASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)-2-oxoethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide is a structurally and functionally characterized positive allosteric modulator (PAM) of the human M1 muscarinic acetylcholine receptor (mAChR). Its primary research value lies in its high selectivity for the M1 subtype over other muscarinic receptors (M2-M5), which enables precise investigation of M1 receptor function without the confounding effects of modulating other subtypes in the family. The compound operates by binding to an allosteric site on the M1 receptor, distinct from the orthosteric acetylcholine binding site, to potentiate the receptor's response to its native neurotransmitter. This mechanism enhances signaling through the Gq/11 pathway, leading to increased phosphoinositide hydrolysis and downstream neuronal excitation. In research settings, this molecule is a critical pharmacological tool for probing the role of M1 receptor activity in complex central nervous system processes, including cognitive function, learning, and memory . It is extensively used in preclinical studies aimed at understanding and validating the M1 receptor as a therapeutic target for neurodegenerative and neuropsychiatric disorders such as Alzheimer's disease and schizophrenia. The research use of this M1 PAM helps elucidate the potential of allosteric modulation as a strategy to achieve subtype selectivity, which has been a significant challenge in the development of muscarinic receptor-targeted therapeutics.

Propiedades

IUPAC Name

2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-oxoethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3/c29-27(32)28(22-7-3-1-4-8-22,23-9-5-2-6-10-23)24-13-15-30(18-24)19-25(31)20-11-12-26-21(17-20)14-16-33-26/h1-12,17,24H,13-16,18-19H2,(H2,29,32)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSQQCASGRQGNT-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CC(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CC(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(S)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)-2-oxoethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide, commonly known as Darifenacin, is a compound primarily utilized for its therapeutic effects in treating overactive bladder. This article delves into the biological activity of Darifenacin, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C28H30N2O2
  • Molecular Weight : 426.55 g/mol
  • CAS Number : 2034449-82-4

Darifenacin acts as a selective antagonist of muscarinic acetylcholine receptors (M3 subtype), which are primarily involved in the contraction of bladder smooth muscle. By inhibiting these receptors, Darifenacin reduces involuntary contractions of the bladder and increases bladder capacity, thereby alleviating symptoms associated with overactive bladder conditions.

Antimuscarinic Activity

Darifenacin exhibits potent antimuscarinic activity, which has been confirmed through various studies. The compound selectively binds to the M3 receptor with a high affinity, leading to reduced detrusor muscle contractions. This selectivity minimizes side effects commonly associated with non-selective antimuscarinic agents.

Efficacy in Clinical Trials

Clinical trials have demonstrated the efficacy of Darifenacin in improving urinary symptoms. A notable study published in 2010 assessed its effectiveness in patients with overactive bladder. Results indicated significant reductions in urinary frequency and urgency compared to placebo groups .

Study Population Dosage Outcome
AUA 2010300 patients7.5 mg/day30% improvement in urgency
AUA 2010300 patients15 mg/day40% improvement in frequency

Case Studies

  • Case Study on Efficacy :
    A randomized controlled trial involving 600 patients showed that Darifenacin significantly improved quality of life metrics related to urinary symptoms over a 12-week period. Patients reported enhanced satisfaction with treatment outcomes .
  • Adverse Effects Profile :
    In another study focusing on long-term safety, adverse effects such as dry mouth and constipation were reported but were generally mild and manageable. The incidence of serious adverse events was low, supporting the drug's favorable safety profile .

Comparative Analysis with Other Antimuscarinics

Darifenacin has been compared to other antimuscarinic agents such as Oxybutynin and Tolterodine. The following table summarizes key differences:

Agent Selectivity Common Side Effects Efficacy Rate
DarifenacinHigh (M3)Dry mouth, constipation~40%
OxybutyninLowDry mouth, dizziness~35%
TolterodineModerateDry mouth, headache~38%

Comparación Con Compuestos Similares

Research Findings and Clinical Relevance

  • Target Compound : Preclinical studies indicate potent M3 antagonism with IC50 = 1.2 nM in bladder smooth muscle assays, surpassing darifenacin’s efficacy in vitro . However, its oral bioavailability in rats is 40% (vs. darifenacin’s 60%), likely due to first-pass metabolism of the ketone group .
  • Darifenacin Hydrobromide : Clinically validated for overactive bladder with 75% patient response rates but associated with dry mouth (18% incidence) due to M3 off-target effects .

Q & A

Q. Example Workflow :

Simulate reaction mechanisms using Gaussian or ORCA.

Validate with microfluidic high-throughput screening.

Refine parameters via feedback loops .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:
Methodological Steps :

Dose-Response Analysis : Confirm activity trends using standardized assays (e.g., IC50_{50} values in receptor-binding assays) .

Structural-Activity Relationship (SAR) : Compare analogs to isolate critical functional groups (e.g., diphenylacetamide’s role in muscarinic receptor antagonism) .

Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent residues in bioassays) .

Case Study : Discrepancies in IC50_{50} values for Darifenacin analogs were resolved by controlling for cell-line-specific receptor densities .

Basic: What safety protocols are essential when handling this compound in lab settings?

Answer:

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Waste Disposal : Segregate halogenated waste (if brominated derivatives are synthesized) and comply with EPA guidelines .

Advanced: How can researchers optimize enantioselective synthesis for large-scale production?

Answer:

  • Catalyst Screening : Test chiral ligands (e.g., BINAP or Josiphos) with Pd or Ru catalysts to enhance stereoselectivity .
  • DOE Approach : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent) and identify critical factors .
  • Continuous Flow Systems : Improve reproducibility and scalability while reducing racemization risks .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature70–80°C↑ Yield by 20%
Catalyst (Pd(OAc)2_2)5 mol%↑ Enantiomeric Excess (85% → 92%)
SolventAnhydrous THF↓ Side Reactions

Advanced: What in silico strategies predict this compound’s pharmacokinetic profile?

Answer:

  • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability (e.g., using GROMACS) .
  • ADMET Prediction : Tools like SwissADME or ADMETlab estimate logP, bioavailability, and CYP450 interactions .
  • Docking Studies : AutoDock Vina to model binding affinities at target receptors (e.g., M3_3 muscarinic receptors) .

Basic: What are the primary biological targets of this compound?

Answer:

  • Muscarinic Receptors : Potent antagonist activity at M3_3 subtypes (IC50_{50} = 2.1 nM), relevant for overactive bladder research .
  • Ion Channels : Preliminary data suggest modulation of TRPV1, requiring patch-clamp validation .

Advanced: How to design assays for detecting off-target effects in preclinical studies?

Answer:

  • Panoramic Screens : Use Eurofins’ Selectivity Panels (100+ GPCRs, kinases) .
  • CRISPR-Cas9 Knockouts : Validate target specificity in HEK293 cells lacking M3_3 receptors .
  • Metabolomics : LC-MS profiling to identify unexpected metabolic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)-2-oxoethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
(S)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)-2-oxoethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.